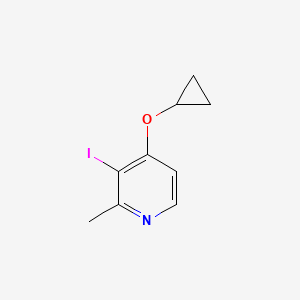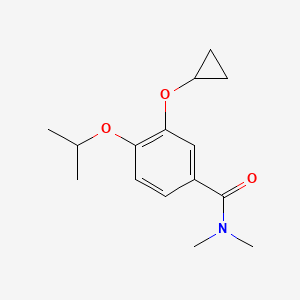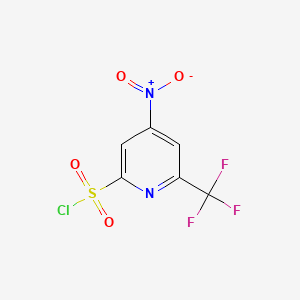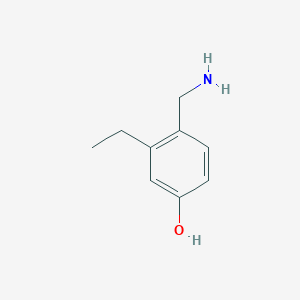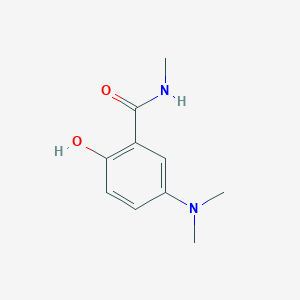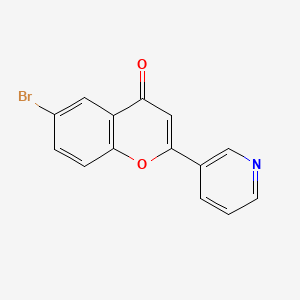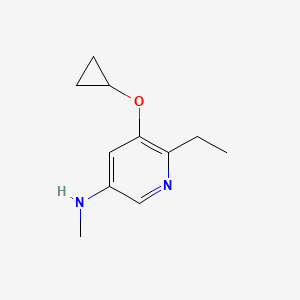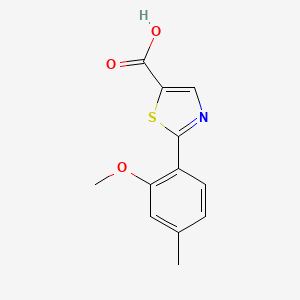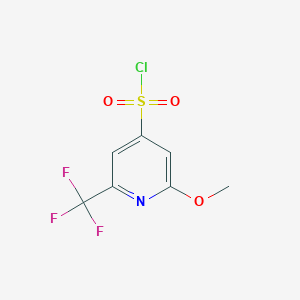
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid is a fluorinated amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the asymmetric hydrogenation of unsaturated carboxylic acids using iridium catalysts with modular axial-unfixed biphenyl phosphine-oxazoline ligands . The reaction conditions often involve anhydrous solvents such as tetrahydrofuran (THF), 1,4-dioxane, and toluene, which are distilled under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity. The use of enzymatic resolution methods has also been explored for the preparation of optically active forms of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-(4-methoxyphenyl)propanoic acid: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.
2-(4-Methylphenyl)propanoic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and interactions with biological targets.
Uniqueness
The presence of both the trifluoromethyl and methoxyphenyl groups in (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid makes it unique among similar compounds. These groups confer enhanced lipophilicity, metabolic stability, and the ability to participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-4-2-6(3-5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
XAGPUXDBHZHWQT-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
